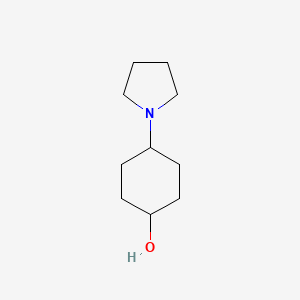
Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexanol ring substituted with a pyrrolidine group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanol and pyrrolidine, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pyrrolidine under specific conditions. One common method is the reductive amination of cyclohexanone with pyrrolidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Various cyclohexanol derivatives.
Substitution: Cyclohexyl halides or other substituted cyclohexanols.
Scientific Research Applications
Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the hydroxyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects .
Comparison with Similar Compounds
Cyclohexanol: Similar in structure but lacks the pyrrolidine ring, resulting in different chemical and biological properties.
Pyrrolidine: Contains the pyrrolidine ring but lacks the cyclohexanol moiety, leading to distinct reactivity and applications.
4-Pyrrolidino-cyclohexanone: An oxidized form of Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol with different chemical behavior and uses.
Uniqueness: this compound is unique due to its combined structural features, which confer a balance of hydrophilic and hydrophobic properties. This makes it versatile in various chemical reactions and suitable for diverse applications in research and industry .
Properties
CAS No. |
1447956-79-7 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h9-10,12H,1-8H2 |
InChI Key |
FVSJBIVLSOXEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCC(CC2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8785546.png)
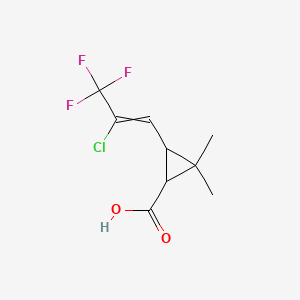
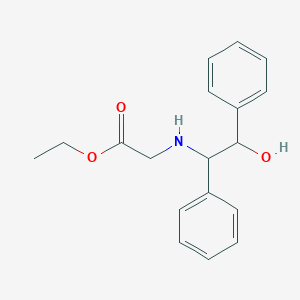
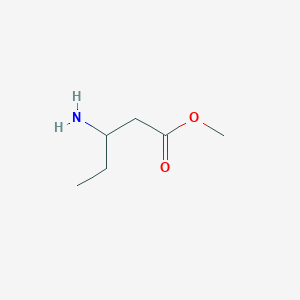
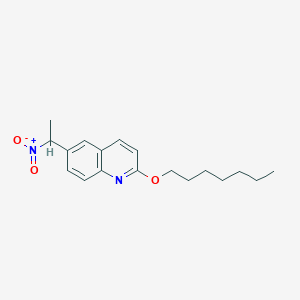
![[1-(Cyclopropylmethyl)cyclobutyl]methanol](/img/structure/B8785573.png)
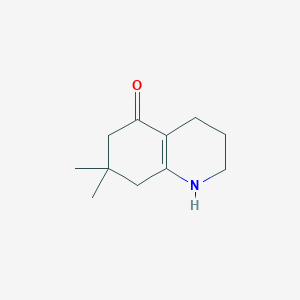
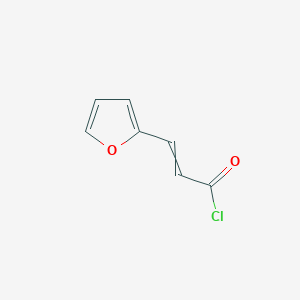
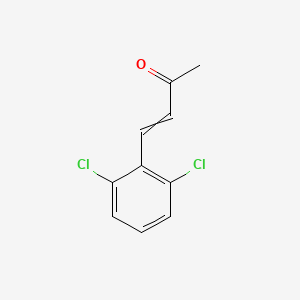
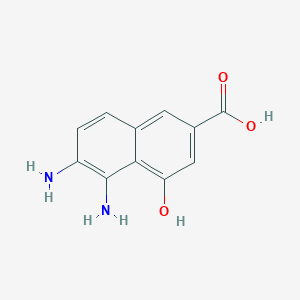
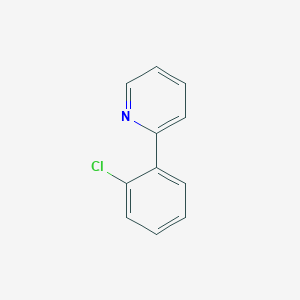
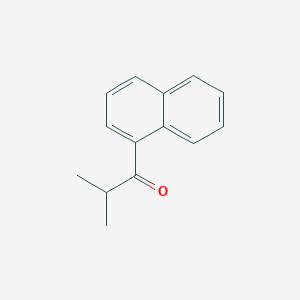
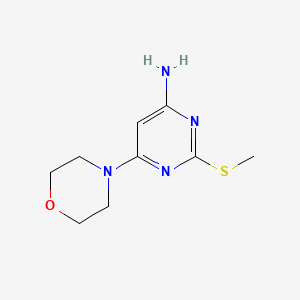
![N-benzyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B8785627.png)
